molecular formula C10H12NNaO2S B015136 S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt CAS No. 1024357-58-1

S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt

Cat. No. B015136
M. Wt: 233.26 g/mol
InChI Key: HXVCAZABVQXHNI-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related compounds involves novel methods, as seen in the preparation of tetraphenylmonothioimidodiphosphinic acid and its sodium salt through reactions between specific phosphorus compounds in diethyl ether/n-hexane mixtures, followed by reaction with NaH in THF. These syntheses elucidate pathways that could be analogous to the synthesis of "S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt" by showcasing the formation of sodium salts from free acids (Yang et al., 1997).

Molecular Structure Analysis

The molecular structure of related compounds, determined via X-ray crystallography, reveals the importance of the anti conformation of chalcogen atoms in the OPNPS system and the trigonal bipyramidal geometry around sodium atoms. This information is crucial for understanding the structural aspects of "S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt," particularly in how the sodium ion might interact within the molecule (Yang et al., 1997).

Chemical Reactions and Properties

The use of the 2-(2-Pyridyl)ethyl group as a protecting group in the synthesis of DNA via phosphoramidite intermediates illustrates the stability of pyridyl groups to alkali and acid conditions, which can be relevant when considering the chemical reactions and stability of "S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt" (Hamamoto et al., 1986).

Physical Properties Analysis

The investigation of the vibrational spectra of salts, such as Na, K, and Zn2+ salts of pyromellitic acid, provides insights into the physical properties like hydrogen bonding and crystal structures, which are significant for understanding the physical characteristics of "S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt" (Diniz et al., 2005).

Chemical Properties Analysis

Research on novel pyridyl/naphthyl/(diphenyl)methylseleno substituted alkanoic acids, including their synthesis, characterization, and molecular structure, showcases methodologies that could be applied to understand the chemical properties of "S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt." These methods include the use of nucleophilic selenium reagents and the characterization techniques like NMR, IR, and mass spectrometry (Bhalla et al., 2009).

Scientific Research Applications

Synthesis and Chemical Characterization

  • The compound and its related structures have been pivotal in synthetic chemistry. For example, the synthesis of bisacodyl utilized pyridine derivatives, highlighting the role of such compounds in creating medically relevant chemicals through processes involving sodium salts and subsequent acetylation to achieve desired yields and purity levels (Hong-yu, 2012).
  • Studies on thiadiazole derivatives have shown transformations under basic conditions, leading to the formation of acetylene thiolates, demonstrating the compound's utility in organic synthesis and the potential for creating novel structures with significant chemical properties (Maadadi, Pevzner, & Petrov, 2017).

Applications in Material Science

  • Research into zinc(II), cadmium(II), and mercury(II) complexes with pyridine derivatives has revealed variability in coordination modes, showcasing the potential for developing materials with specific molecular architectures for applications in catalysis and material science (Bermejo et al., 2005).
  • The development of heterobifunctional poly(ethylene glycol) derivatives highlights the versatility of sodium salt-based compounds in creating high-performance molecules for biomedical applications, indicating their potential in drug delivery and materials science (Mahou & Wandrey, 2012).

Biochemical and Pharmaceutical Research

  • Novel nucleoside analogues involving the coupling of sodium pyridine-4-thiolates with glucose and galactose derivatives have shown cytotoxic effects against various cancer cell lines, demonstrating the compound's significance in the development of new antitumor agents (Elgemeie et al., 2015).
  • The use of pyridine derivatives in the synthesis of DNA fragments via phosphoramidite intermediates indicates their importance in molecular biology and genetics, offering a pathway for creating oligonucleotides with potential therapeutic applications (Hamamoto et al., 1989).

Environmental and Sensing Technologies

  • Multicomponent platinum(II) cages incorporating pyridyl units have been developed for tunable emission and amino acid sensing, showcasing the application of these compounds in creating responsive materials for environmental monitoring and biochemical detection (Zhang et al., 2017).

Safety And Hazards

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Future Directions

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Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

sodium;2-(2-pyridin-4-ylethylsulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.Na/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9;/h2-3,5-6,8H,4,7H2,1H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVCAZABVQXHNI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])SCCC1=CC=NC=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408195
Record name AGN-PC-0LMEFM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt

CAS RN

1024357-58-1
Record name AGN-PC-0LMEFM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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